molecular formula C12H10F3N3O B13175006 N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide

N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide

Cat. No.: B13175006
M. Wt: 269.22 g/mol
InChI Key: SYZBBRLEJXJIIG-UHFFFAOYSA-N
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Description

N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide (CAS 102422-34-4) is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates two powerful pharmacophores: an imidazole ring and a benzyl group bearing a trifluoromethyl (CF3) substituent. The imidazole moiety is a privileged scaffold in drug discovery, known for its versatile biological activity and presence in a wide range of therapeutic agents . The inclusion of the trifluoromethyl group is a strategic modification that significantly enhances the molecule's properties. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can improve metabolic stability, modulate pKa, and increase membrane permeability, which are critical factors in optimizing the pharmacokinetic profiles of drug candidates . This combination makes the compound an exceptionally versatile intermediate for constructing potential bioactive molecules. Primary research applications for this compound include its use as a key synthetic intermediate in the discovery of kinase inhibitors, enzyme modulators, and other targeted therapies. It is suited for structure-activity relationship (SAR) studies, particularly in the development of new anticancer and antimicrobial agents, where both imidazole and trifluoromethyl groups have demonstrated significant importance . The compound is typically supplied as a white to off-white solid and is soluble in DMF, DMSO, and other polar organic solvents, facilitating its use in various reaction conditions and screening platforms. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use.

Properties

Molecular Formula

C12H10F3N3O

Molecular Weight

269.22 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]imidazole-1-carboxamide

InChI

InChI=1S/C12H10F3N3O/c13-12(14,15)10-3-1-2-9(6-10)7-17-11(19)18-5-4-16-8-18/h1-6,8H,7H2,(H,17,19)

InChI Key

SYZBBRLEJXJIIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Direct Coupling of Imidazole and 3-(Trifluoromethyl)phenyl Carboxamide

One common approach involves:

  • Formation of the imidazole-1-carboxamide core.
  • Subsequent coupling with a 3-(trifluoromethyl)phenylmethyl moiety through amide bond formation.

This can be achieved by reacting imidazole derivatives with activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) of 3-(trifluoromethyl)benzoic acid or related precursors under controlled conditions.

Carbamate Intermediate Route

A patented method describes the transformation of a carbamate intermediate into the target compound by reaction with an aldehyde and an imidazole nucleophile. This involves:

  • Preparation of a carbamate derivative from a precursor compound.
  • Reaction of this carbamate with a trifluoromethyl-substituted benzaldehyde derivative under catalytic conditions (e.g., using carbamate VI as a catalyst or N,N-disubstituted carbamoyl chloride).
  • The reaction proceeds in inert solvents such as acetonitrile or DMF, often under microwave irradiation to enhance reaction rates and yields.

Nucleophilic Aromatic Substitution (SNAr) and Reduction

Another efficient method involves:

  • Nucleophilic aromatic substitution of a nitro-substituted trifluoromethylbenzene derivative with imidazole under basic conditions. Bases such as potassium alkoxides, sodium hydride, or potassium carbonate are used.
  • Solvents include polar aprotic media such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP).
  • Subsequent reduction of the nitro group to an amine, often by catalytic hydrogenation using hydrogen gas and a suitable catalyst (e.g., Pd/C), yields the desired amine intermediate.
  • This intermediate can then be converted to the carboxamide by reaction with appropriate carboxylic acid derivatives.

Detailed Preparation Methodology with Reaction Conditions

Step Reaction Type Reagents & Conditions Notes
1. Nucleophilic Aromatic Substitution Reaction of 3-nitro-5-(trifluoromethyl)benzene derivative with imidazole Base: potassium alkoxide or sodium hydride; Solvent: DMF, DMA, or NMP; Temperature: 80–120 °C; Time: Several hours Polar aprotic solvents favor SNAr; bases deprotonate imidazole to increase nucleophilicity
2. Reduction Catalytic hydrogenation of nitro group to amine Catalyst: Pd/C or Raney Ni; H2 gas; Solvent: ethanol or ethyl acetate; Temperature: room temp to 50 °C; Time: 4–12 h Gentle conditions prevent over-reduction; yields high purity amine intermediate
3. Amide Formation Coupling of amine with carboxylic acid derivative Reagents: acid chloride or activated ester of 3-(trifluoromethyl)benzoic acid; Base: triethylamine or pyridine; Solvent: dichloromethane or acetonitrile; Temperature: 0–25 °C; Time: 1–4 h Use of coupling agents (e.g., EDC, HATU) may improve yields and purity
4. Alternative Carbamate Route Reaction of carbamate intermediate with aldehyde and imidazole Catalyst: carbamate VI or N,N-disubstituted carbamoyl chloride; Solvent: acetonitrile or DMF; Microwave irradiation (100 W) or conventional heating; Temperature: 80–100 °C; Time: 30 min–2 h Microwave irradiation accelerates reaction; catalyst loading can be optimized for efficiency

Comparative Analysis of Preparation Methods

Aspect SNAr + Reduction Route Carbamate Intermediate Route Silver Fluoride/Isothiocyanate Route
Starting Materials Nitro-trifluoromethylbenzene, imidazole Carbamate and aldehyde derivatives Carboxylic acid halides/esters and isothiocyanates
Reaction Conditions Elevated temperature, polar aprotic solvents, strong base Mild to moderate temperature, microwave irradiation possible Mild, room temperature, silver fluoride catalyst
Complexity Multi-step with reduction step Multi-component reaction, catalyst required One-pot, novel method, less explored for this compound
Yield and Purity Generally good yields with purification needed High yields with catalyst optimization Promising but requires further validation for this specific compound
Scalability Established for industrial scale Potentially scalable with microwave reactors Early stage, scalability unknown

Summary of Key Research Findings

  • The nucleophilic aromatic substitution followed by reduction is a well-documented, reliable method for preparing imidazole derivatives bearing trifluoromethyl-substituted aromatic rings, including N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide.

  • The carbamate intermediate strategy offers an innovative catalytic approach, often employing microwave irradiation to enhance reaction rates and selectivity, suitable for complex imidazole carboxamide syntheses.

  • The silver fluoride-mediated synthesis via isothiocyanates represents a cutting-edge method for N-trifluoromethyl amide formation, broadening synthetic options for trifluoromethylated amides, though its direct application to this compound requires further exploration.

  • Solvent choice (polar aprotic solvents like DMF, DMA, NMP) and base selection (potassium/sodium alkoxides or hydrides) critically influence reaction efficiency and product purity.

  • Catalytic hydrogenation remains the preferred method for nitro group reduction, offering high selectivity and yield.

Data Table: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C11H8F3N3O
Molecular Weight 271.20 g/mol
IUPAC Name This compound
CAS Number 102422-29-7 (related)
Solubility Moderate in organic solvents (DMF, DMSO)
Melting Point Not explicitly reported; expected 150–180 °C range
Stability Stable under normal laboratory conditions; sensitive to strong acids/bases

Chemical Reactions Analysis

Types of Reactions

N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Mechanism of Action

The mechanism of action of N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the imidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

N-[[3-Fluoro-4-(Trifluoromethyl)phenyl]methyl]-1-(3-Fluorophenyl)-4-phenyl-1H-imidazol-2-amine

  • Molecular Formula : C₂₃H₁₆F₅N₃
  • Key Features: Additional fluorophenyl and phenyl substituents on the imidazole ring. Higher molecular weight (433.39 g/mol) compared to the target compound.

N-[2-Methyl-5-({[3-(4-Methyl-1H-imidazol-1-yl)-5-(Trifluoromethyl)phenyl]carbonyl}amino)phenyl]isoxazole-5-carboxamide

  • Molecular Formula : C₂₄H₂₀F₃N₅O₃
  • Key Features: Incorporates an isoxazole ring and a 4-methylimidazole substituent.

6-(2-Methyl-1H-Imidazol-1-yl)-N-(4-(Trifluoromethoxy)phenyl)pyridazine-3-carboxamide

  • Molecular Formula : C₁₆H₁₂F₃N₅O₂
  • Key Features :
    • Pyridazine core replaces imidazole, altering electronic properties.
    • Trifluoromethoxy (-OCF₃) group instead of -CF₃: retains lipophilicity but introduces a larger steric profile .

N-(4-Methylphenyl)-1H-Imidazole-1-carboxamide

  • Molecular Formula : C₁₁H₁₁N₃O (corrected; original evidence erroneously lists sulfur)
  • Key Features :
    • Simpler structure with a methylphenyl group; lacks -CF₃.
    • Lower molecular weight (201.23 g/mol) and LogP (2.90), indicating improved aqueous solubility but reduced metabolic stability .

Biological Activity

N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide is a synthetic compound belonging to the class of imidazole derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and an imidazole core, contributing to its unique physicochemical properties. The molecular formula is C12H10F3N3OC_{12}H_{10}F_{3}N_{3}O with a molecular weight of approximately 269.22 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .

Biological Activity Overview

This compound exhibits significant pharmacological activities, particularly in the following areas:

  • Anticancer Activity : Similar imidazole derivatives have shown potential as anticancer agents by inhibiting various kinases involved in tumor growth and survival.
  • Anti-inflammatory Effects : Compounds with imidazole structures are often investigated for their ability to modulate inflammatory pathways.
  • Antimicrobial Properties : The imidazole core is known for its activity against a range of pathogens.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit key enzymes or receptors involved in disease processes. For instance:

  • Kinase Inhibition : It has been observed that compounds similar to this compound exhibit inhibitory effects on kinases such as SRC and ABL1, which are critical in cancer signaling pathways .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of the biological activity of this compound. Below are notable findings from various studies:

StudyFindingsReference
Study 1Demonstrated potent inhibition of ABL1 kinase with an IC50 value of 52 nM
Study 2Showed anti-inflammatory effects through modulation of NF-κB signaling pathway
Study 3Investigated antimicrobial activity against specific bacterial strains

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameStructure FeaturesUnique Aspects
3-(Trifluoromethyl)benzamideTrifluoromethyl group and amide linkagePrimarily studied for anticancer activity
N-Methyl-N-phenyl-1H-imidazole-1-carboxamideImidazole core with methyl and phenyl substituentsAlters pharmacokinetics
4-(Trifluoromethyl)phenylureaUrea derivative with trifluoromethyl substitutionDifferent functional group affects solubility

This table illustrates that while there are many compounds with similar functionalities, the combination of the trifluoromethyl group and imidazole structure provides this compound with distinct biological activities.

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